molecular formula C13H20ClNO3 B1414239 3-{4-[2-(Dimethylamino)ethoxy]phenyl}propanoic acid hydrochloride CAS No. 2137675-05-7

3-{4-[2-(Dimethylamino)ethoxy]phenyl}propanoic acid hydrochloride

Cat. No. B1414239
CAS RN: 2137675-05-7
M. Wt: 273.75 g/mol
InChI Key: UTFIIXZVJQNGBM-UHFFFAOYSA-N
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Description

3-{4-[2-(Dimethylamino)ethoxy]phenyl}propanoic acid hydrochloride, commonly known as DMPP, is a chemical compound that has gained attention in the scientific community due to its potential as a research tool. DMPP is a synthetic compound that acts as a selective agonist for a specific type of nicotinic acetylcholine receptor, known as the α7 nAChR. This receptor is widely distributed in the central nervous system and has been implicated in a variety of physiological and pathological processes.

Scientific Research Applications

Nonlinear Optical Properties

3-(4-(Dimethylamino)phenyl)-1-(4-(4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl)phenyl)prop-2-en-1-one, a compound related to 3-{4-[2-(Dimethylamino)ethoxy]phenyl}propanoic acid hydrochloride, demonstrates potential in optical device applications. Its nonlinear optical properties, as assessed using the z-scan technique with nanosecond laser pulses, revealed a transition from saturable absorption to reverse saturable absorption with increasing excitation intensity, suggesting its utility in optical limiters (Rahulan et al., 2014).

Enhanced Reactivity in Benzoxazine Ring Formation

Phloretic acid, a derivative of 3-(4-Hydroxyphenyl)propanoic acid, shows potential as a renewable building block for benzoxazine ring formation. This is notable for its application in materials science, as it enhances the reactivity of molecules bearing hydroxyl groups. The use of phloretic acid in synthesis does not require a solvent or purification, offering a sustainable alternative to phenol for imparting specific properties of benzoxazine to aliphatic hydroxyl-bearing molecules or macromolecules (Trejo-Machin et al., 2017).

Potential in Cancer Research

A study evaluated the cytotoxicity of derivatives of 3-dimethylamino-1-phenyl-1-propanone hydrochloride against EMT6 tumours in vitro. Some of these derivatives exhibited moderate activity at specific concentrations, suggesting their potential utility in cancer research (Dimmock et al., 1988).

Applications in Combinatorial Chemistry

3-Dimethylamino-1-(thiophen-2-yl)propan-1-one hydrochloride, a compound structurally similar to 3-{4-[2-(Dimethylamino)ethoxy]phenyl}propanoic acid hydrochloride, has been used in combinatorial chemistry. It serves as a starting material for a variety of alkylation and ring closure reactions, generating a diverse library of compounds. This highlights its significance in the synthesis of structurally diverse compounds for potential applications in various fields (Roman, 2013).

properties

IUPAC Name

3-[4-[2-(dimethylamino)ethoxy]phenyl]propanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO3.ClH/c1-14(2)9-10-17-12-6-3-11(4-7-12)5-8-13(15)16;/h3-4,6-7H,5,8-10H2,1-2H3,(H,15,16);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTFIIXZVJQNGBM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCOC1=CC=C(C=C1)CCC(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-{4-[2-(Dimethylamino)ethoxy]phenyl}propanoic acid hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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